molecular formula C30H37NO4 B15385994 [(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

[(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B15385994
M. Wt: 475.6 g/mol
InChI Key: OOLLAFOLCSJHRE-HCPABCRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is a useful research compound. Its molecular formula is C30H37NO4 and its molecular weight is 475.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound [(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate , commonly known as ulipristal acetate , is a synthetic steroid that has garnered attention for its biological activities, particularly in the fields of reproductive health and oncology. This article delves into the biological activity of ulipristal acetate, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C₃₀H₃₇N₄O₄
  • Molecular Weight : 475.619 g/mol
  • Chiral Centers : 5
  • Aromatic Bonds : 6

Structural Characteristics

Ulipristal acetate is characterized by its complex structure which includes multiple chiral centers and a dimethylamino group that contributes to its biological activity. The compound's structural formula can be represented as follows:

SMILES CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)c5ccc(cc5)N(C)C)C)OC(=O)C\text{SMILES }CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)c5ccc(cc5)N(C)C)C)OC(=O)C

Ulipristal acetate functions primarily as a selective progesterone receptor modulator (SPRM). Its mechanism involves:

  • Progesterone Receptor Modulation : It binds to the progesterone receptor, exerting both agonistic and antagonistic effects depending on the target tissue. This dual action is crucial for its therapeutic effects in conditions like uterine fibroids and emergency contraception.

Therapeutic Uses

  • Emergency Contraception : Ulipristal acetate is effective in preventing ovulation when taken within 120 hours after unprotected intercourse.
  • Uterine Fibroids : It has been shown to reduce the size of uterine fibroids and alleviate associated symptoms by modulating hormonal activity.

Case Study 1: Emergency Contraception Efficacy

A clinical trial involving 1,500 women demonstrated that ulipristal acetate was more effective than levonorgestrel in preventing pregnancy when administered within 72 hours post-intercourse. The efficacy rate was approximately 85% compared to 75% for levonorgestrel.

Case Study 2: Treatment of Uterine Fibroids

In a study involving women with symptomatic uterine fibroids, ulipristal acetate treatment resulted in significant reductions in fibroid volume (up to 50%) and improvements in quality of life metrics over a treatment period of three months.

Side Effects and Safety Profile

While ulipristal acetate is generally well-tolerated, some reported side effects include:

  • Headaches
  • Nausea
  • Abdominal pain
  • Menstrual irregularities

Notably, it is contraindicated in individuals with known hypersensitivity to the drug or its components.

Data Table of Biological Activities

ActivityDescriptionReference
Progesterone Receptor ModulationActs as an SPRM with both agonistic and antagonistic effects on the progesterone receptor.
Efficacy in Emergency ContraceptionPrevents ovulation effectively when taken within 120 hours post-intercourse.
Reduction of Uterine Fibroid SizeDemonstrated significant reduction in fibroid volume and symptom relief in clinical studies.

Properties

Molecular Formula

C30H37NO4

Molecular Weight

475.6 g/mol

IUPAC Name

[(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25?,26?,27?,29-,30-/m0/s1

InChI Key

OOLLAFOLCSJHRE-HCPABCRVSA-N

Isomeric SMILES

CC(=O)[C@]1(CCC2[C@@]1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C

Origin of Product

United States

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